

Application Note: N-(3,5-dichlorophenyl)acetamide in Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-(3,5-dichlorophenyl)acetamide

CAS No.: 31592-84-4

Cat. No.: B182401

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Executive Summary

N-(3,5-dichlorophenyl)acetamide (CAS: 31592-84-4), also known as 3,5-dichloroacetanilide, represents a critical structural motif in medicinal chemistry and agrochemical development. While often encountered as a metabolite of the fungicide Vinclozolin or the nephrotoxicant 3,5-dichloroaniline (3,5-DCA), its value extends beyond degradation products.

This guide details its application as:

- A Lipophilic Scaffold: The 3,5-dichloro substitution pattern creates a "hydrophobic clamp," significantly increasing LogP (3.[1]17) and metabolic stability by blocking reactive meta positions.[1]
- A Toxicology Benchmark: In ADME/Tox studies, it serves as a negative control for nephrotoxicity, distinguishing stable N-acetylation (detoxification) from the toxic N-oxidation pathway.[1]

- A Synthetic Intermediate: A precursor for high-value dicarboximide fungicides and experimental anticancer ureas.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Value | Relevance |
|----------------------|--|--|
| Molecular Formula | C ₈ H ₇ Cl ₂ NO | Fragment-based drug design |
| Molecular Weight | 204.05 g/mol | Low MW, ideal for lead optimization |
| LogP (Octanol/Water) | 3.17 | High membrane permeability; fills hydrophobic pockets |
| Melting Point | 186–188 °C | Crystalline solid, stable for storage |
| pKa | ~14 (Amide NH) | Neutral at physiological pH |
| Solubility | DMSO, Ethanol, DCM | Poor water solubility requires organic co-solvents in assays |

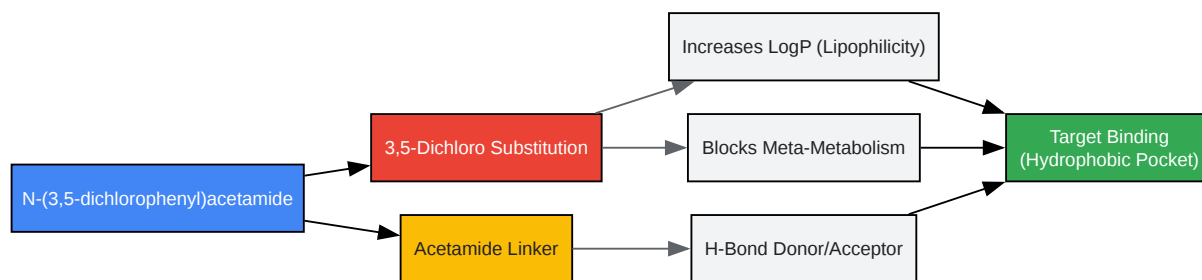
Application 1: The "Hydrophobic Clamp" in SAR Design

In medicinal chemistry, the 3,5-dichlorophenyl moiety is a "privileged structure." The chlorine atoms at the 3 and 5 positions exert electron-withdrawing effects while simultaneously increasing lipophilicity.

Mechanism of Action (SAR Utility)

- Metabolic Blocking: The chlorines block the meta positions from CYP450-mediated oxidation.[1] This forces metabolism to the para position (if open) or the nitrogen.
- Conformational Locking: The steric bulk of the chlorines restricts the rotation of the phenyl ring when bound to a receptor, reducing the entropic penalty of binding.
- Hydrophobic Filling: This scaffold is frequently used to probe deep hydrophobic pockets in targets such as Succinate Dehydrogenase (SDH) in fungi or Tubulin in cancer cells.[1]

Diagram: Structural Logic of the Scaffold



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Caption: SAR rationale for the 3,5-dichloroacetanilide scaffold, highlighting how specific structural features translate to biological efficacy.

Application 2: Toxicology Benchmark (Renal Safety)

A critical application of **N-(3,5-dichlorophenyl)acetamide** is in mechanism-based toxicology. 3,5-dichloroaniline (3,5-DCA) is a known nephrotoxicant. However, the toxicity depends entirely on the metabolic route.

- The Toxic Route: N-oxidation to 3,5-dichlorophenylhydroxylamine (3,5-DCPHA).[2]
- The Safe Route: N-acetylation to **N-(3,5-dichlorophenyl)acetamide** (3,5-DCAA).

Researchers use 3,5-DCAA as a negative control in renal cell assays.[1] If a test compound metabolizes to the acetamide, it is generally considered a detoxification pathway.[1] If it forms the hydroxylamine, it flags a safety risk.[1]

Protocol: In Vitro Nephrotoxicity Screening Control

Objective: Differentiate between bioactivation (toxic) and detoxification (stable) pathways in Isolated Kidney Cells (IKC).

Materials:

- Isolated Kidney Cells (IKC) from Fischer 344 rats (approx. 4 million cells/mL).[1]

- Test Compound: **N-(3,5-dichlorophenyl)acetamide** (dissolved in DMSO).[1]
- Positive Control: 3,5-Dichlorophenylhydroxylamine (synthesized fresh).[1]
- Assay Buffer: Krebs-Henseleit buffer (pH 7.4).[1]

Step-by-Step Methodology:

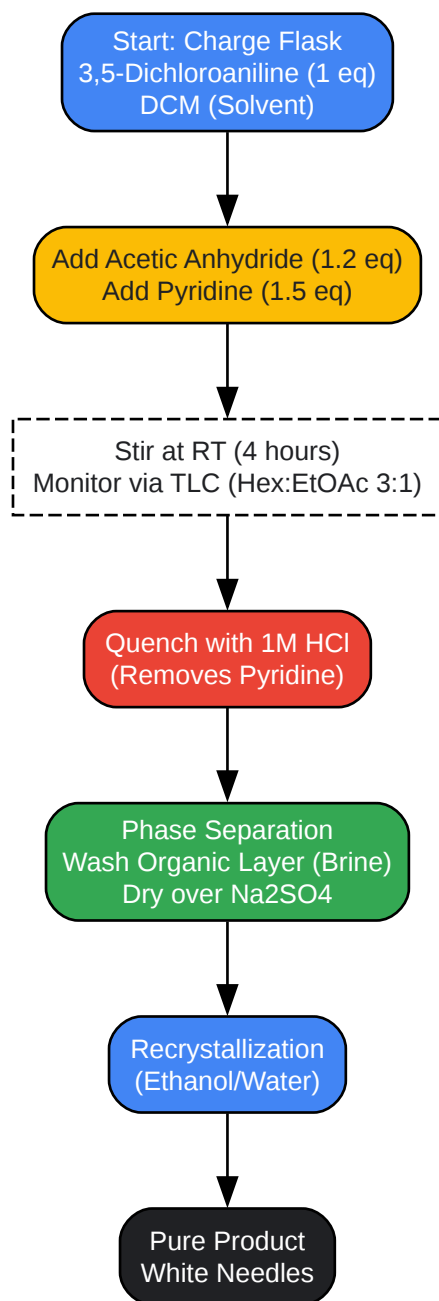
- Preparation: Pre-incubate IKC (3 mL aliquots) in rotating round-bottom flasks at 37°C under 95% O₂/5% CO₂ atmosphere for 15 minutes.
- Dosing: Add **N-(3,5-dichlorophenyl)acetamide** to the flasks to reach final concentrations of 0.5, 1.0, and 1.5 mM. (Maintain DMSO <0.5% v/v).[1]
- Incubation: Incubate for 90 minutes.
- Endpoint Measurement:
 - Cytotoxicity: Measure Lactate Dehydrogenase (LDH) release into the supernatant.[1]
 - Metabolic Stability: Quench an aliquot with acetonitrile and analyze by HPLC-UV (254 nm) to confirm lack of conversion to hydroxylamine.
- Validation: The acetamide-treated cells should show LDH release comparable to the vehicle control (low toxicity), whereas the hydroxylamine control should show significant LDH release (>30% over baseline).

Protocol: High-Purity Synthesis

For medicinal chemistry applications, commercial grade material often requires purification.[1]
This protocol ensures >99% purity suitable for biological assays.[1]

Reaction: 3,5-Dichloroaniline + Acetic Anhydride → **N-(3,5-dichlorophenyl)acetamide**

Workflow Diagram



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Caption: Step-by-step synthesis and purification workflow for **N-(3,5-dichlorophenyl)acetamide**.

Detailed Steps:

- **Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroaniline (5.0 g, 30.8 mmol) in Dichloromethane (DCM) (50 mL).

- Addition: Add Pyridine (3.7 mL, 46 mmol) as a base to scavenge the acid. Cool the solution to 0°C in an ice bath.
- Acetylation: Dropwise add Acetic Anhydride (3.5 mL, 37 mmol).
- Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 3–4 hours.
 - Checkpoint: Check TLC (Hexane:EtOAc 3:1).[1] The starting aniline (Rf ~0.[1]4) should disappear; the product (Rf ~0.[1]2) will appear.[1][3]
- Workup:
 - Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove excess pyridine.[1]
 - Wash with Saturated NaHCO₃ (30 mL) to neutralize acetic acid.[1]
 - Wash with Brine (30 mL).[1]
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (1:1).
- Yield: Expect ~5.5 g (87% yield) of white needle-like crystals.

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